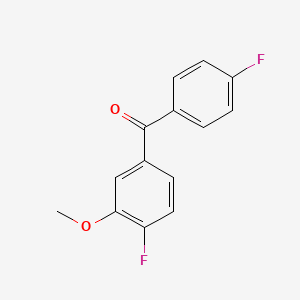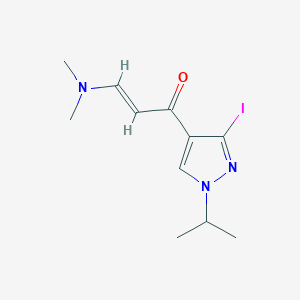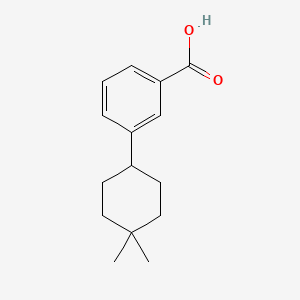
3-(4,4-Dimethylcyclohexyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Dimethylcyclohexyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It features a benzoic acid moiety substituted with a 4,4-dimethylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Dimethylcyclohexyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4,4-dimethylcyclohexylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4,4-Dimethylcyclohexyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen atoms or other substituents on the benzene ring.
Applications De Recherche Scientifique
Chemistry: 3-(4,4-Dimethylcyclohexyl)benzoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of benzoic acid derivatives with biological macromolecules. Its structural features may also make it a candidate for drug development and pharmacological studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with specific molecular targets in the body makes it a promising candidate for further investigation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the 4,4-dimethylcyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.
Comparaison Avec Des Composés Similaires
Benzoic acid: A simpler analog without the cyclohexyl substitution.
4,4-Dimethylcyclohexylbenzene: Lacks the carboxylic acid group.
3,4-Dimethylbenzoic acid: Features different substitution patterns on the benzene ring.
Uniqueness: 3-(4,4-Dimethylcyclohexyl)benzoic acid is unique due to the presence of both the benzoic acid moiety and the 4,4-dimethylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3-(4,4-dimethylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c1-15(2)8-6-11(7-9-15)12-4-3-5-13(10-12)14(16)17/h3-5,10-11H,6-9H2,1-2H3,(H,16,17) |
Clé InChI |
WFHJFCBTNAHROK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C2=CC(=CC=C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


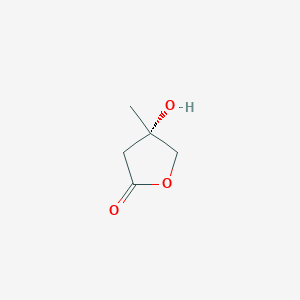
![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)

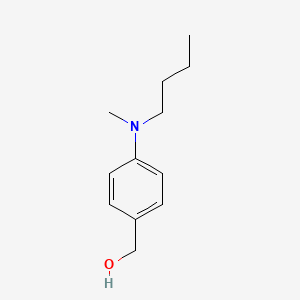
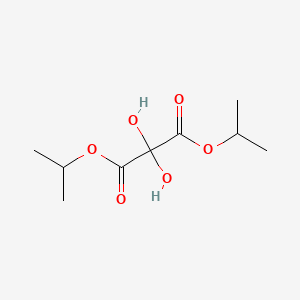
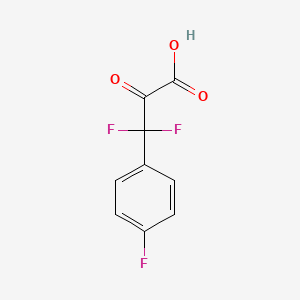


![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
